4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-8-18(9-11(2)23-10)14-12-6-4-5-7-13(12)17(3)16(20)15(14)19(21)22/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRDNLQZKKGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline backbone, followed by the introduction of the nitro group and the morpholine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and purification methods are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Differences and Implications:
Core Heterocycle: The target compound and VU6001192 share a quinoline backbone, while 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one () features a dihydropyridinone core. Quinoline derivatives often exhibit enhanced aromatic stacking interactions in biological systems compared to dihydropyridinones, which may influence target binding .
Morpholino Substitution: The 2,6-dimethylmorpholino group in the target compound differs from the unsubstituted morpholino group in ’s compound. Methylation increases hydrophobicity and may alter steric interactions with target proteins .
Nitro Group Position: The nitro group in the target compound is at the 3-position of the quinoline ring, whereas in ’s compound, it is on a para-substituted phenyl ring.
Pharmacological Activity :
- VU6001192 () demonstrates activity as a metabotropic glutamate receptor modulator, likely due to its fluorophenyl and carboxamide groups. The absence of these groups in the target compound suggests divergent biological targets .
Biological Activity
The compound 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H18N4O3
- Molecular Weight : 286.32 g/mol
- IUPAC Name : 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. It was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that it induces apoptosis in these cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
The biological activity of 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Inhibition of Topoisomerases : The compound may disrupt DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound. Results showed a significant reduction in bacterial growth compared to controls, indicating its potential utility in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
A study published in Cancer Letters examined the effects of multiple quinoline derivatives on cancer cell proliferation. The findings revealed that 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one effectively inhibited cell growth and induced apoptosis in MCF-7 and A549 cells, highlighting its potential as a chemotherapeutic agent.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes with proteins (e.g., kinases). Validate with MD simulations (AMBER or GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical interaction points (e.g., nitro group as hydrogen bond acceptor) using MOE or Phase .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl groups on morpholine) with bioactivity data .
How can researchers address low yields or irreproducibility in scaled-up synthesis?
Advanced Research Question
Common pitfalls include solvent impurities or inconsistent heating. Solutions:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
- By-Product Analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., Boc for amines) to block side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
